
N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of benzyl, dichloro, and pyridinyl groups attached to a benzamide core. Its molecular formula is C16H13Cl2N3O2, and it has a molecular weight of 350.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide typically involves the condensation of 2,6-dichlorobenzoyl chloride with N-benzyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds structurally related to N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of similar benzamide structures have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation, such as dihydrofolate reductase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, suggesting potent antimicrobial effects .
Agricultural Applications
Herbicide Development
this compound has potential applications in herbicide formulations. Its structural characteristics allow it to interact with plant biochemical pathways, making it effective in controlling various weeds while being compatible with crops like wheat and barley. The compound can be formulated into various delivery systems, such as emulsions and granules, enhancing its efficacy in agricultural settings .
Material Science
Polymeric Composites
In materials science, the incorporation of this compound into polymeric matrices has been explored. The compound's ability to modify the physical properties of polymers can lead to enhanced thermal stability and mechanical strength. Such modifications are beneficial for applications in coatings and packaging materials where durability is crucial.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Case Study 1: Anticancer Activity
A study evaluated a series of benzamide derivatives similar to this compound against HCT116 cells. The results showed that specific substitutions on the benzamide structure could significantly enhance potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 values were notably lower) .
Case Study 2: Herbicidal Efficacy
In agricultural trials, formulations containing this compound demonstrated effective weed control in wheat fields without harming the crop itself. The formulations were tested under different environmental conditions to assess their stability and efficacy .
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinase 2 (TYK2), a key enzyme in the JAK-STAT signaling pathway. By inhibiting TYK2, the compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another TYK2 inhibitor with similar structural features.
N-Benzylbenzamide: A simpler analog used as a precursor in organic synthesis.
Uniqueness
N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide stands out due to its specific inhibitory activity against TYK2, making it a valuable compound in the development of targeted therapies. Its unique combination of benzyl, dichloro, and pyridinyl groups also contributes to its distinct chemical properties and reactivity .
Biological Activity
N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H15Cl2N2O
Molecular Weight: 363.25 g/mol
IUPAC Name: this compound
Canonical SMILES: Cc1ccccc1CN(c2ccncc2)C(=O)c3cc(Cl)c(Cl)cc3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Formation of the Benzamide Core: This is achieved by reacting 2,6-dichlorobenzoic acid with pyridin-2-amine under dehydrating conditions.
- Benzylation: The amide nitrogen is benzylated using benzyl chloride in the presence of a base like sodium hydride.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, certain pyridine-containing benzamides have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
This compound has been investigated for its anticancer properties. A study on similar compounds revealed that they can induce apoptosis in cancer cells by disrupting critical cellular functions such as DNA replication and repair mechanisms .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to various biological effects including inhibition of cell proliferation and induction of apoptosis .
Case Studies
-
Trypanosomiasis Treatment:
A study on related compounds demonstrated that they could displace High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function from their binding sites, leading to the death of Trypanosoma brucei parasites . -
Antitubercular Activity:
Other derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 μM, indicating potential as new antitubercular agents .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via amide coupling reactions using pyridine as a base under reflux conditions. Intermediates such as 2-amino-N-(2,6-dichlorophenyl)benzamide (CAS 34489-94-6) are critical precursors and should be purified via column chromatography. Structural confirmation of intermediates requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure >98% purity .
- Key Reagents/Conditions :
Step | Reagent/Condition | Purpose | Reference |
---|---|---|---|
1 | Pyridine, reflux | Catalyze amide bond formation | |
2 | Pd/C, H₂, MeOH | Hydrogenation for intermediate reduction |
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXL for refinement) to analyze diffraction data. For challenging cases (e.g., twinned crystals), employ SHELXD and SHELXE for structure solution. Validate hydrogen bonding and π-π stacking interactions using Mercury 4.0 .
- Data Validation : Cross-check crystallographic R-factors (<5%) with NMR chemical shifts to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate the kinase inhibition potential of this compound?
- Methodology :
- Kinase Profiling : Use enzymatic assays (e.g., ADP-Glo™) against a panel of kinases (e.g., JAK2, FLT3) at varying concentrations (1 nM–10 μM). Compare IC₅₀ values with lead analogs like GDC046 (CAS 1258292-64-6), a structurally related kinase inhibitor .
- Structure-Activity Relationship (SAR) : Introduce substituents at the pyridine and benzamide moieties to assess steric/electronic effects. For example, fluorination at the pyridine ring may enhance binding affinity .
Q. What strategies mitigate contradictions in pesticidal activity data between lab and field studies?
- Methodology :
- Metabolite Tracking : Use LC-MS/MS to quantify residues of the parent compound and metabolites (e.g., 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide, CAS 239110-15-7) in soil/plant matrices .
- Environmental Variables : Replicate field conditions (pH, UV exposure) in lab settings. Note that solubility (2.8 mg/L) and log Pow (2.9) significantly affect bioavailability .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodology :
- ADME Prediction : Use Schrödinger’s QikProp to calculate permeability (Caco-2 > 50 nm/s), plasma protein binding (<90%), and cytochrome P450 inhibition risks. Adjust substituents (e.g., cyclopropane groups) to enhance metabolic stability .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., fungal SDH enzymes) to prioritize derivatives with improved binding energies (<−8 kcal/mol) .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation/contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., pyridine) .
- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified agencies for incineration to prevent environmental release of chlorinated byproducts .
Properties
Molecular Formula |
C19H14Cl2N2O |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-benzyl-2,6-dichloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-15-9-6-10-16(21)18(15)19(24)23(17-11-4-5-12-22-17)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
JMEFOLWQNRRPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.